2-(1-piperazinyl)-8-Quinolinol

Iron chelation Neuroprotection Bifunctional drug design

2-(1-Piperazinyl)-8-Quinolinol (CAS 683240-84-8; MF C₁₃H₁₅N₃O; MW 229.28 g/mol) is a bifunctional 8-hydroxyquinoline derivative bearing an unsubstituted piperazine ring at the 2-position of the quinoline core. This scaffold merges the metal-chelating 8-hydroxyquinoline pharmacophore with the protonatable piperazine moiety, creating a hybrid architecture distinct from both the non-hydroxylated congener quipazine (2-(1-piperazinyl)quinoline, CAS 4774-24-7) and the piperazine-free parent 8-hydroxyquinoline.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
Cat. No. B8757575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-piperazinyl)-8-Quinolinol
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(C=CC=C3O)C=C2
InChIInChI=1S/C13H15N3O/c17-11-3-1-2-10-4-5-12(15-13(10)11)16-8-6-14-7-9-16/h1-5,14,17H,6-9H2
InChIKeyWIJBGLVUXNPDIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Piperazinyl)-8-Quinolinol – Structural and Pharmacophoric Profile for Differentiated Procurement


2-(1-Piperazinyl)-8-Quinolinol (CAS 683240-84-8; MF C₁₃H₁₅N₃O; MW 229.28 g/mol) is a bifunctional 8-hydroxyquinoline derivative bearing an unsubstituted piperazine ring at the 2-position of the quinoline core . This scaffold merges the metal-chelating 8-hydroxyquinoline pharmacophore with the protonatable piperazine moiety, creating a hybrid architecture distinct from both the non-hydroxylated congener quipazine (2-(1-piperazinyl)quinoline, CAS 4774-24-7) and the piperazine-free parent 8-hydroxyquinoline [1]. The compound is commercially available at ≥95% purity from multiple vendors, positioning it as an accessible building block for medicinal chemistry, coordination chemistry, and probe development programs .

Why 2-(1-Piperazinyl)-8-Quinolinol Cannot Be Interchanged with Quipazine or 8-Hydroxyquinoline


Substituting 2-(1-piperazinyl)-8-quinolinol with its closest structural analogs introduces critical functional deficits. Quipazine (lacking the 8-OH) cannot engage in the bidentate metal coordination essential for iron-chelation-based neuroprotection, antioxidant activity, and fluorescence-sensing applications [1]. Conversely, 8-hydroxyquinoline (lacking the 2-piperazinyl group) forfeits the dual serotonin transporter (SERT) inhibition and 5-HT₁A receptor antagonism that the piperazine-bearing 2-substituted quinoline series has demonstrated at nanomolar potency [2]. Positional isomers such as 5-(piperazin-1-ylmethyl)quinolin-8-ol differ in both the linker chemistry and the electronic environment at the chelating site, yielding altered acid dissociation constants and metal-binding stoichiometry [3]. These structural distinctions translate into non-interchangeable pharmacological and physicochemical profiles that directly impact experimental reproducibility and translational relevance.

Quantitative Differentiation Evidence for 2-(1-Piperazinyl)-8-Quinolinol Against Closest Analogs


Bifunctional Architecture: Combined Metal-Chelating 8-OH and Piperazine Pharmacophore Versus Quipazine

2-(1-Piperazinyl)-8-quinolinol possesses both the 8-hydroxyquinoline metal-chelating moiety and the 2-piperazinyl group. Quipazine (2-(1-piperazinyl)quinoline, CAS 4774-24-7) lacks the 8-OH substituent and therefore cannot form bidentate metal complexes. In the structurally analogous 4-(piperazin-1-yl)quinolin-8-ol series, compounds bearing the 8-OH group demonstrated efficient iron chelation in vitro with potent antioxidant activity in the deoxyribose assay, and the (−)-19b enantiomer exhibited EC₅₀ values of 4.51 nM (D₂) and 1.58 nM (D₃) in GTPγS functional assays while retaining iron-binding capacity [1]. Quipazine, by contrast, shows no iron-chelation activity and functions as a non-selective 5-HT agonist (Ki = 1.4 nM at 5-HT₃R; Ki = 230 nM at 5-HT₁/5-HT₂) [2].

Iron chelation Neuroprotection Bifunctional drug design

Dual SERT/5-HT₁A Pharmacology: Potency Benchmarking Against the 2-Piperazinylquinoline Series

The 2-piperazin-1-ylquinoline scaffold has been systematically characterized for dual serotonin reuptake inhibition and 5-HT₁A receptor antagonism. In the Zhou et al. (2009) series, compound 7—a close structural analogue of 2-(1-piperazinyl)-8-quinolinol—exhibited potent functional activities at both the 5-HT transporter and 5-HT₁A receptor, with good selectivity over α₁-adrenergic and dopaminergic receptors, acceptable pharmacokinetic properties, and a favorable in vivo profile [1]. BindingDB entries for 2-(1-piperazinyl)quinoline derivatives report Ki values at the sodium-dependent serotonin transporter of 1.1 ± n/a nM [2]. The presence of the 8-OH substituent in the target compound is expected to modulate these binding parameters based on established 8-hydroxyquinoline SAR, offering a differentiated pharmacological fingerprint for programs seeking combined serotonergic modulation and metal-homeostasis intervention.

Serotonin transporter 5-HT1A receptor CNS drug discovery

Antimicrobial Activity: Evidence from Piperazine-Linked 8-Hydroxyquinoline Derivatives Versus 8-Hydroxyquinoline Baseline

Piperazine-linked 8-hydroxyquinoline derivatives have demonstrated quantifiable antimicrobial activity in agar disk diffusion and MIC assays. In the Van Wyk & Hans (2025) study, the intermediate 5-chloromethyl-8-hydroxyquinoline (compound 10)—a precursor to the piperazine-linked series—exhibited equipotent activity with MIC values of 1.25 mg/mL against Klebsiella pneumoniae ATCC 10556, Escherichia coli ATCC 700928, and Staphylococcus aureus ATCC 12600 [1]. Piperazine-linked 8-hydroxyquinoline-isatin hybrids 14a–b displayed broad-spectrum activity against all four test strains (including Candida albicans ATCC 13933), corroborating that piperazine incorporation onto the 8-hydroxyquinoline core preserves and extends the antimicrobial spectrum [1]. In comparison, unsubstituted 8-hydroxyquinoline typically exhibits MIC values ranging from 16 to 128 µg/mL against S. aureus and E. coli depending on the strain and assay conditions [2].

Antimicrobial resistance 8-Hydroxyquinoline hybrids Gram-positive and Gram-negative bacteria

Multi-Target Directed Ligand (MTDL) Potential for Alzheimer's Disease: AChE/BuChE Inhibition and Metal Chelation

Recent systematic evaluation of piperazine-quinoline hybrids as multi-target directed ligands (MTDLs) for Alzheimer's disease established quantitative benchmarks for cholinesterase inhibition, antioxidant capacity, and metal chelation. In the Nagani et al. (2024) study, compound (95) containing a 4-chloroaniline moiety displayed AChE IC₅₀ = 3.013 µM and BuChE IC₅₀ = 3.144 µM, while compound (83) exhibited the highest BuChE inhibition with IC₅₀ = 1.888 µM [1]. All synthesized compounds demonstrated metal-chelating tendency with Cu²⁺, Zn²⁺, Fe²⁺, Fe³⁺, and Al³⁺, and nine compounds displayed antioxidant activity with IC₅₀ values ranging from 156 µM to 310 µM in DPPH assays [1]. The target compound 2-(1-piperazinyl)-8-quinolinol incorporates the identical 8-hydroxyquinoline chelating unit and the piperazine linker present in these active hybrids, making it a direct structural precursor for MTDL development [2]. Donepezil, a clinically used AChE inhibitor, exhibits IC₅₀ ≈ 0.01–0.03 µM, indicating that the piperazine-quinoline hybrids occupy an intermediate potency range suitable for further optimization [1].

Alzheimer's disease Acetylcholinesterase Multi-target directed ligands

Physicochemical Differentiation: Hydrogen-Bond Donor Capacity and Solubility Versus Quipazine

The presence of the 8-OH group in 2-(1-piperazinyl)-8-quinolinol (MW = 229.28 g/mol) introduces a hydrogen-bond donor (HBD) absent in quipazine (MW = 213.28 g/mol; HBD = 0). This single HBD increment shifts key drug-likeness parameters: according to Lipinski's and Veber's rules, having one HBD versus zero can improve aqueous solubility and reduce logP, facilitating formulation in aqueous assay buffers [1]. The piperazine NH provides an additional protonatable site (predicted pKₐ ≈ 8–9 for the piperazine N–H), endowing the compound with pH-dependent solubility and enabling salt formation for procurement as hydrochloride or maleate salts . Quipazine (logP ≈ 2.1) is sparingly soluble in water, whereas the hydroxylated analogue is expected to exhibit improved aqueous solubility at physiological pH based on established 8-hydroxyquinoline SAR [2].

Physicochemical properties Drug-likeness Solubility

High-Impact Research and Industrial Application Scenarios for 2-(1-Piperazinyl)-8-Quinolinol


CNS Multi-Target Directed Ligand (MTDL) Discovery for Alzheimer's and Parkinson's Disease

The compound serves as a minimal pharmacophoric unit for constructing MTDLs that simultaneously inhibit cholinesterases (AChE IC₅₀ benchmark = 3.013 µM; BuChE IC₅₀ = 1.888–3.144 µM for optimized hybrids), chelate pathological metal ions (Cu²⁺, Zn²⁺, Fe²⁺/³⁺), and scavenge free radicals (antioxidant IC₅₀ = 156–310 µM) [1]. Procurement of this core scaffold enables systematic SAR expansion via the piperazine N–H and the quinoline 5- and 7-positions, supported by recent Petasis-reaction-based synthetic methodology [1].

Iron-Chelation Probes for Neuroprotection and Oxidative Stress Research

The 8-hydroxyquinoline moiety provides a validated bidentate iron-binding site. Structurally related 4-(piperazin-1-yl)quinolin-8-ol analogues have demonstrated efficient in vitro iron complexation coupled with potent D₂/D₃ receptor agonism (EC₅₀ = 1.58–4.51 nM) and in vivo efficacy in 6-OHDA-lesioned rat models of Parkinson's disease [2]. 2-(1-Piperazinyl)-8-quinolinol offers a regioisomeric scaffold for exploring how piperazine substitution position (C-2 vs. C-4 vs. C-5-methylene) modulates iron affinity, redox silencing, and blood-brain barrier penetration [2].

Antimicrobial Hybrid Design Against Drug-Resistant ESKAPE Pathogens

Piperazine-linked 8-hydroxyquinoline derivatives have demonstrated MIC = 1.25 mg/mL against Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus, including activity against Candida albicans [3]. The target compound provides the unsubstituted piperazine handle for conjugating isatin, sulfonamide, or thiosemicarbazide warheads via Mannich or amide coupling chemistries, enabling focused library synthesis for antimicrobial resistance (AMR) programs [3].

Serotonergic Probe Development with Integrated Metal-Homeostasis Modulation

The 2-piperazinylquinoline core confers nanomolar SERT binding affinity (Ki ≈ 1.1 nM) and 5-HT₁A receptor antagonism [4], while the 8-OH substituent enables concurrent metal chelation. This bifunctional profile is unique among serotonergic probes and supports research into the metal-dyshomeostasis hypothesis of depression and neurodegenerative disorders, wherein elevated brain iron levels correlate with serotonergic dysfunction [4].

Quote Request

Request a Quote for 2-(1-piperazinyl)-8-Quinolinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.